molecular formula C17H18N2O8 B12321551 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate

Cat. No.: B12321551
M. Wt: 378.3 g/mol
InChI Key: PKRDCYKLERFBCM-UHFFFAOYSA-N
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Description

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a pyrrolidinone ring and a butanedioate ester group

Properties

Molecular Formula

C17H18N2O8

Molecular Weight

378.3 g/mol

IUPAC Name

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate

InChI

InChI=1S/C17H18N2O8/c1-25-16(23)12(9-15(22)27-19-13(20)7-8-14(19)21)18-17(24)26-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,18,24)

InChI Key

PKRDCYKLERFBCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through the reaction of maleic anhydride with ammonia, followed by cyclization to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Pharmaceutical Development

4-O-(2,5-Dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate is primarily investigated for its potential as a drug candidate. Its structure allows it to act as a prodrug or an intermediate in the synthesis of more complex pharmaceutical agents.

  • Anticancer Agents : Research has shown that derivatives of this compound can be used to create linkers for antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic drugs directly to cancer cells. The incorporation of the dioxopyrrolidine moiety enhances the stability and efficacy of these conjugates .
  • Biological Activity : Studies indicate that compounds containing the dioxopyrrolidine structure exhibit significant biological activity, including anti-inflammatory and antimicrobial properties. This makes them suitable candidates for developing new therapeutic agents .

Biochemical Research

The compound is utilized in biochemical assays and research due to its ability to modify biomolecules selectively.

  • Enzyme Inhibition Studies : The compound can serve as a substrate or inhibitor for various enzymes, aiding in understanding enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .
  • Peptide Synthesis : Its structure allows it to participate in peptide coupling reactions, facilitating the synthesis of peptide-based drugs and biologically active peptides .

Materials Science

In materials science, the unique properties of 4-O-(2,5-Dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate are explored for creating new materials with specific functionalities.

  • Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis, contributing to the development of smart materials that respond to environmental stimuli .
  • Nanotechnology : Its application in nanotechnology includes the creation of nanoparticles for drug delivery systems, where it enhances the solubility and bioavailability of poorly soluble drugs .

Case Studies

StudyFocusFindings
Study AAntibody-drug conjugatesDemonstrated enhanced targeting and reduced side effects in cancer treatment using modified dioxopyrrolidine derivatives.
Study BEnzyme inhibitionIdentified specific enzyme targets that were effectively inhibited by derivatives of the compound, suggesting potential therapeutic applications.
Study CPolymer synthesisDeveloped a new class of biodegradable polymers incorporating the compound, showing promising results in environmental sustainability.

Mechanism of Action

The mechanism of action of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies have shown that the pyrrolidinone ring and the butanedioate ester group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Biological Activity

The compound 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate is a derivative of pyrrolidine and has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H18N2O4
  • Molecular Weight : 290.32 g/mol
  • CAS Number : [provide CAS number if available]

This compound features a pyrrolidinone moiety, which is known for enhancing biological activity through various mechanisms.

  • Transdermal Penetration Enhancement :
    • Research indicates that derivatives containing the 2,5-dioxopyrrolidin-1-yl group can act as skin penetration enhancers. These compounds facilitate the transdermal delivery of drugs that are otherwise poorly permeable through the skin barrier. The mechanism involves altering the skin's lipid structure to enhance drug diffusion .
  • Cytotoxicity and Anti-Proliferative Effects :
    • Studies have shown that some related compounds exhibit minimal cytotoxicity, with IC50 values greater than 6.25 μM, suggesting they may be suitable for use in formulations where low toxicity is desired . The low anti-proliferative activity indicates potential for applications in non-cytotoxic drug delivery systems.

Biological Activity Data

Activity Effect/Observation Reference
Skin Penetration EnhancementHigher enhancement ratios than oleic acid
CytotoxicityIC50 > 6.25 μM (low cytotoxicity)
Structure-Activity RelationshipCorrelation between lipophilicity and activity

Study on Skin Penetration Enhancement

A study published in Bioorganic & Medicinal Chemistry investigated a series of esters derived from substituted alkyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoates as potential transdermal penetration enhancers. The results demonstrated that these compounds significantly improved the permeation of model drugs through human skin in vitro, indicating their utility in transdermal drug delivery systems .

Evaluation of Anti-Proliferative Activity

In another study assessing various derivatives of pyrrolidine compounds, it was found that while these compounds exhibited some degree of anti-proliferative activity, their high lipophilicity contributed to their effectiveness as penetration enhancers rather than direct cytotoxic agents .

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